molecular formula C12H13FN2O B1438504 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1178903-32-6

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1438504
CAS No.: 1178903-32-6
M. Wt: 220.24 g/mol
InChI Key: DLJNIEYFRKYIKU-UHFFFAOYSA-N
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Description

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJNIEYFRKYIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS 1178903-32-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1178903-32-6), a critical regiospecific intermediate used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib (Rubraca®).

CAS: 1178903-32-6 | Role: Regiodirecting Synthetic Intermediate

Executive Summary

In the landscape of drug development, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a pivot point for accessing C-3 functionalized indazoles. Its primary utility lies in the tetrahydropyranyl (THP) protecting group, which serves a dual purpose:

  • Protection: Masks the acidic N-H proton of the indazole ring, preventing side reactions during harsh metallation steps.

  • Regiodirection: The bulky THP group at the N-1 position sterically and electronically directs lithiation to the C-3 position, enabling precise installation of electrophiles (e.g., boronic esters) required for Suzuki-Miyaura couplings in Rucaparib synthesis.

Chemical Identity & Physical Properties[1]

The compound is a fluorinated, bicyclic heterocycle protected by an acid-labile ether moiety.

PropertySpecification
CAS Number 1178903-32-6
IUPAC Name 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Molecular Formula C₁₂H₁₃FN₂O
Molecular Weight 220.24 g/mol
Physical State Typically a viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functional Groups Indazole (fluorinated), Tetrahydropyran (hemiaminal ether)
Stability Stable under basic/neutral conditions; Hydrolyzes in aqueous acid (pH < 4)

Synthetic Utility & Mechanism[2]

The "Why" Behind the Molecule

The core challenge in functionalizing 4-fluoroindazole is controlling regioselectivity. The N-H proton is acidic (pKa ~14), and direct lithiation without protection leads to N-metallation rather than C-metallation. Furthermore, indazoles have two nitrogen atoms (N-1 and N-2).

Why THP? The reaction of 4-fluoroindazole with 3,4-dihydro-2H-pyran (DHP) under acid catalysis yields the N-1 protected isomer as the thermodynamic product. This N-1 isomer is critical because it directs subsequent lithiation (using LDA or


-BuLi) exclusively to the C-3 position  via a coordination-assisted deprotonation mechanism. This allows for the synthesis of the 3-boronic acid pinacol ester, a direct precursor to the tricyclic core of Rucaparib.
Reaction Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream application in C-3 functionalization.

SynthesisPathway Start 4-Fluoro-1H-indazole (Raw Material) Product 4-Fluoro-1-(THP)-indazole (CAS 1178903-32-6) Start->Product Acid Cat. Protection Reagent 3,4-Dihydro-2H-pyran (DHP) + H+ Reagent->Product Final Indazole-3-boronic acid (Rucaparib Precursor) Product->Final C-3 Functionalization Lithiation 1. LDA / THF / -78°C 2. B(OiPr)3 Lithiation->Final Directing Effect

Figure 1: Synthetic pathway transforming the raw indazole into the C-3 functionalized precursor via the THP-protected intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Note: This protocol is adapted from standard indazole protection methodologies utilized in PARP inhibitor patent literature.

Reagents:

  • 4-Fluoro-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 – 2.0 eq)

  • 
    -Toluenesulfonic acid monohydrate (PTSA) (0.05 eq) or Trifluoroacetic acid (TFA)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: Charge a dried round-bottom flask with 4-fluoro-1H-indazole and anhydrous DCM (10 mL/g).

  • Addition: Add PTSA (catalytic amount). Stir at room temperature (20–25°C) until dissolved.

  • Reaction: Add DHP dropwise over 15 minutes to control mild exotherm.

  • Monitoring: Stir at room temperature for 3–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material (more polar) should disappear, replaced by a less polar spot (Product).

  • Workup: Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (2x).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The resulting oil is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Look for the characteristic THP anomeric proton, a doublet of doublets (dd) typically appearing between 5.6 – 5.8 ppm . If this signal is absent, protection has failed.

Protocol B: Downstream C-3 Lithiation (Application)

Context: This step demonstrates the utility of CAS 1178903-32-6.

  • Cooling: Dissolve CAS 1178903-32-6 in anhydrous THF and cool to -78°C under Nitrogen/Argon.

  • Lithiation: Slowly add LDA (Lithium Diisopropylamide, 1.2 eq). Stir for 1 hour at -78°C. The THP group prevents N-deprotonation, forcing lithiation at C-3.

  • Quench: Add Triisopropyl borate (1.5 eq). Allow to warm to room temperature.

  • Result: Hydrolysis yields the 3-boronic acid or pinacol ester, ready for Suzuki coupling.

Quality Control & Analytics

To ensure the integrity of CAS 1178903-32-6, researchers should verify the following spectral features:

TechniqueDiagnostic Signal / Observation
HPLC Purity >95% (Area %).[2][1] Retention time will be significantly longer than the unprotected parent due to increased lipophilicity.
1H NMR Anomeric CH: ~5.7 ppm (dd). THP Ring: Multiplets at 1.6–2.5 ppm (6H) and 3.6–4.0 ppm (2H, O-CH2). Aromatic: 3 protons corresponding to the 4-fluoroindazole core.
19F NMR Single signal typically around -110 to -120 ppm (depending on solvent).
Mass Spec [M+H]⁺ = 221.24 m/z. Note: The THP group is labile; fragmentation may show the base peak of the unprotected indazole (137 m/z).

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The THP acetal is sensitive to moisture and acid; prolonged exposure to humid air can lead to hydrolysis, reverting it to the starting material.

  • Stability: Stable in solid/oil form for >1 year if kept dry. Unstable in acidic solutions (e.g., HCl, AcOH).

References

  • Preparation of Indazole Compounds. World Intellectual Property Organization, WO2006048745A1. (Describes the general method for THP protection of nitro/halo-indazoles). Link

  • Process for the Preparation of Rucaparib. World Intellectual Property Organization, WO2019115000A1. (Details the synthesis of Rucaparib intermediates and the role of protecting groups). Link

  • Preparation Method of Rucaparib Key Intermediate. China National Intellectual Property Administration, CN107954919B. (Discusses the optimization of fluorinated indazole intermediates). Link

  • PubChem Compound Summary: 4-Fluoro-1H-indazole. National Center for Biotechnology Information. (Source for physical property data of the parent scaffold).[2][3][4] Link

Sources

4-fluoro-1-THP-indazole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-fluoro-1-THP-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical structure, molecular properties, and detailed synthetic methodologies. This guide emphasizes the strategic application of the tetrahydropyranyl (THP) protecting group and discusses the compound's role as a key building block in the synthesis of pharmacologically active agents. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]

The introduction of a fluorine atom, as seen in the 4-fluoro-indazole core, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding interactions with target proteins.[5][6] The strategic use of protecting groups on the indazole nitrogen is crucial for regioselective synthesis of complex derivatives, which is where the tetrahydropyranyl (THP) group becomes essential.

Chemical Structure and Physicochemical Properties

4-fluoro-1-THP-indazole is characterized by the fusion of a 4-fluoroindazole core with a tetrahydropyran ring via an N-C bond at the N1 position of the indazole. This structure is systematically named 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[7]

Chemical Structure Diagram

Caption: Chemical structure of 4-fluoro-1-THP-indazole.

Physicochemical Data Summary

The key quantitative properties of 4-fluoro-1-THP-indazole and its parent compound, 4-fluoro-1H-indazole, are summarized below for easy comparison.

Property4-fluoro-1-THP-indazole4-fluoro-1H-indazole
CAS Number 1178903-32-6[7]341-23-1[5][8]
Molecular Formula C₁₂H₁₃FN₂O[7]C₇H₅FN₂[5][8]
Molecular Weight 220.24 g/mol [7]136.13 g/mol [5][8]
Appearance Typically a solidWhite to off-white solid
Solubility Soluble in organic solventsSoluble in polar solvents

Synthesis and Mechanistic Insights

The synthesis of 4-fluoro-1-THP-indazole is a prime example of a protection-reaction-deprotection strategy common in multi-step organic synthesis. The N-H proton of the indazole ring is acidic and can interfere with subsequent reactions. Therefore, a protecting group is installed to temporarily mask its reactivity.

The Tetrahydropyranyl (THP) Protecting Group Strategy

Expertise & Experience: The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen for several reasons. It is introduced under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP) and is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing agents.[9] This robustness allows for extensive modification of other parts of the molecule. Crucially, the THP group can be cleanly removed under mild acidic conditions, regenerating the N-H bond without affecting other acid-sensitive functionalities if planned carefully.[9] Recent advancements have demonstrated efficient THP protection of indazoles in environmentally friendly solvents like water, enhancing the practical applicability of this method.[9]

Experimental Protocol: Synthesis of 4-fluoro-1-THP-indazole

This protocol is based on established methods for the N-alkylation of indazoles using DHP.[9][10]

Trustworthiness: This protocol incorporates a clear work-up and purification procedure. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which serves as a self-validating checkpoint.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-fluoro-1H-indazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL/mmol) in a round-bottom flask, add a catalytic amount of a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or a few drops of concentrated HCl (0.05 eq).

  • Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the stirred solution at room temperature (20-25°C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, using an appropriate solvent system (e.g., 30% ethyl acetate in hexane) to track the disappearance of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-fluoro-1-THP-indazole as a pure solid.

Synthesis Workflow Diagram

G start 4-fluoro-1H-indazole (Starting Material) reaction N-Protection Reaction (Room Temperature) start->reaction reagents 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst (e.g., PPTS) DCM or THF Solvent reagents->reaction workup Quench (NaHCO₃) Extraction & Drying reaction->workup purification Column Chromatography workup->purification product 4-fluoro-1-THP-indazole (Final Product) purification->product

Caption: Workflow for the synthesis of 4-fluoro-1-THP-indazole.

Role in Drug Discovery and Development

4-fluoro-1-THP-indazole serves as a crucial intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The protected indazole allows chemists to perform reactions that would otherwise be incompatible with the acidic N-H proton, such as metal-catalyzed cross-coupling reactions or sensitive lithiation-substitution sequences.

For example, the 4-fluoroindazole core is a component of various kinase inhibitors. The THP-protected intermediate allows for the selective introduction of substituents at other positions of the indazole ring (e.g., positions 3, 5, 6, or 7) to optimize binding affinity, selectivity, and pharmacokinetic properties. Once the desired molecular framework is assembled, the THP group is removed to yield the final active pharmaceutical ingredient (API). Indazole derivatives are known to be key pharmacophores in drugs targeting protein kinases, proteases, and G-protein coupled receptors.[1][3]

Conclusion

4-fluoro-1-THP-indazole is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via a robust and well-understood THP protection strategy provides a reliable pathway for accessing complex, biologically active molecules. The strategic combination of the privileged indazole scaffold, the modulating effect of the fluorine substituent, and the utility of the THP protecting group underscores its importance for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22477757, 4-Fluoroindazole. Available at: [Link]

  • Japan Science and Technology Agency (2010). 4-Fluoro-1H-indazole-1-ol | Chemical Substance Information | J-GLOBAL. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available at: [Link]

  • Hoffman Fine Chemicals (n.d.). CAS 1178903-32-6 | 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Available at: [Link]

  • Google Patents (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • RSC Advances (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69079347, 5-Bromo-4-fluoro-1-methyl-1h-indazole. Available at: [Link]

  • Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • SciSpace (2002). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. Available at: [Link]

  • Taylor & Francis Online (2020). Indazole – Knowledge and References. Available at: [Link]

  • Research & Reviews: Journal of Chemistry (2016). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Available at: [Link]

  • ResearchGate (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Application of the N1-THP Protected 4-fluoro-1H-indazole Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-fluoro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] Its synthetic elaboration, however, is often complicated by the presence of two reactive nitrogen centers, necessitating a robust protecting group strategy to achieve regiochemical control. This guide provides an in-depth technical overview of the N1-protection of 4-fluoro-1H-indazole using the tetrahydropyranyl (THP) group. We will explore the strategic rationale for this protection, present a detailed and validated synthetic protocol, discuss the analytical characterization of the resulting intermediate, and demonstrate its pivotal role in advanced synthetic applications, particularly in directed ortho-metalation for C7-functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The 4-fluoro-1H-indazole Scaffold: A Privileged Motif in Medicinal Chemistry

Indazole-containing derivatives are a cornerstone of drug discovery, with a significant number of compounds in clinical trials and on the market.[2][3] The bicyclic structure, composed of a fused benzene and pyrazole ring, acts as a bioisostere of indole and presents a unique vectoral array of hydrogen bond donors and acceptors.[3][4] This architecture is found in drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib.[2]

The introduction of a fluorine atom at the 4-position of the indazole core profoundly influences its physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the N-H proton, alter lipophilicity, and block potential sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.[5] Consequently, 4-fluoro-1H-indazole is a highly sought-after starting material for the synthesis of complex molecular targets.[4][5]

The Imperative of N-Protection in Indazole Chemistry

The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] Both nitrogen atoms are nucleophilic and can react with electrophiles, such as alkylating or acylating agents. This reactivity frequently leads to the formation of a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[6][7]

To overcome this challenge and enable selective functionalization at other positions of the indazole ring (e.g., C3, C7), one of the nitrogen atoms must be temporarily masked with a protecting group. This strategy ensures that subsequent chemical transformations occur with predictable regioselectivity.

The Tetrahydropyranyl (THP) Group: A Strategic Choice for N1-Protection

The tetrahydropyranyl (THP) group is a classic and highly effective protecting group for alcohols, thiols, and N-H functionalities in heterocyclic compounds.[8][9] It is an acetal-type protecting group, formed by the reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).[10]

Justification for Use:

  • Robust Stability: The THP ether is stable to a wide range of non-acidic conditions, including strongly basic reagents (e.g., organolithiums, Grignard reagents), hydrides, and various oxidizing and reducing agents.[8][11] This stability is critical for performing subsequent reactions like metalation.

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild acidic catalysis.[11][12]

  • Mild Deprotection: The THP group is readily cleaved under mild acidic conditions, often using a catalytic amount of a protic acid in an alcohol solvent, which preserves other sensitive functional groups.[13][14]

A primary drawback is that the reaction of DHP with the indazole introduces a new chiral center at the C2 position of the pyran ring, resulting in a mixture of diastereomers if the parent molecule is chiral.[11] For the achiral 4-fluoro-1H-indazole, this results in a racemic mixture, which can lead to complex NMR spectra but typically does not interfere with subsequent reactions.

THP_Protection_Cycle cluster_protection Protection Indazole 4-Fluoro-1H-indazole (N-H) Protected N1-THP Protected Intermediate Indazole->Protected DHP, H⁺ cat. (e.g., p-TsOH) Protected->Indazole H⁺ cat. (e.g., p-TsOH, MeOH) Protected->Protected Stable to Base, Organometallics, Reductants

Caption: General workflow for THP protection and deprotection.

Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-fluoro-1H-indazole

This section provides a reliable, step-by-step protocol for the N1-THP protection of 4-fluoro-1H-indazole. The method is adapted from established procedures for protecting indazoles and other N-heterocycles.[12][13]

Experimental Protocol:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq) to the solution.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

    • Causality Note: p-TsOH protonates the DHP, activating it for nucleophilic attack by the indazole nitrogen. A catalytic amount is sufficient as the proton is regenerated.

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to afford the pure N1-THP protected product.

Synthesis_Workflow start Start dissolve 1. Dissolve 4-fluoro-1H-indazole in anhydrous DCM start->dissolve add_dhp 2. Add 3,4-dihydro-2H-pyran (1.2 eq) dissolve->add_dhp add_catalyst 3. Add p-TsOH·H₂O (0.05 eq) add_dhp->add_catalyst react 4. Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product Product: N1-THP-4-fluoro-1H-indazole purify->product

Caption: Step-by-step experimental workflow for N1-THP protection.

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic solvent prevents side reactions with activated DHP.
Catalyst p-TsOH, PPTS, or mild Lewis acidsEfficiently activates DHP for nucleophilic attack.
Temperature Room TemperatureSufficient for reaction; avoids potential side reactions.
Stoichiometry 1.2 - 1.5 eq. DHPA slight excess ensures complete consumption of the starting material.
Typical Yield > 85%The reaction is generally efficient and high-yielding.

Analytical Characterization

Successful synthesis and purification of 1-(tetrahydro-2H-pyran-2-yl)-4-fluoro-1H-indazole is confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum will be more complex than the starting material due to the presence of the THP group and the formation of a racemic mixture.[15] Key signals include the disappearance of the broad N-H singlet and the appearance of a new multiplet for the anomeric proton (N-CH-O) around 5.5-6.0 ppm, along with characteristic multiplets for the other THP methylene protons between 1.5-4.0 ppm.

  • ¹³C NMR: The appearance of new signals corresponding to the five carbons of the THP ring, including the anomeric carbon (N-C H-O) typically above 80 ppm.

  • ¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) confirming the presence and integrity of the fluorine substituent.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₁₃FN₂O confirms the identity of the product.

Synthetic Utility: The N1-THP Intermediate as a Gateway to C7-Functionalization

The primary strategic value of the N1-THP protected intermediate is its ability to direct regioselective C-H activation. Specifically, it is an excellent substrate for directed ortho-metalation (DoM), a powerful tool for C-C and C-heteroatom bond formation.[16][17]

Mechanism of Directed ortho-Metalation: In the presence of a strong, non-nucleophilic lithium amide base like LDA or an alkyllithium like s-BuLi (often with an additive like TMEDA), the most acidic proton on the aromatic ring is removed. The pyrazole nitrogen atoms of the indazole ring act as a powerful directing metalating group (DMG), coordinating to the lithium cation and directing the deprotonation to the adjacent C7 position. The N1-THP group is crucial as it prevents competitive deprotonation at N1. The resulting C7-lithiated species is a potent nucleophile that can react with a wide array of electrophiles.

Caption: Mechanism of C7-functionalization via directed ortho-metalation.

This two-step sequence allows for the precise installation of substituents such as halogens (for subsequent cross-coupling), aldehydes, carboxylic acids, and boronic esters at the C7 position, dramatically increasing the molecular complexity and providing access to novel chemical space.

Deprotection: Reclaiming the N1-H Moiety

Once the desired functionalization is complete, the THP group can be cleanly removed to reveal the N1-H indazole.

Experimental Protocol: THP Deprotection

  • Dissolution: Dissolve the N1-THP protected indazole in an alcohol solvent, typically methanol (MeOH) or ethanol (EtOH).

  • Acidification: Add a catalytic amount of an acid catalyst (e.g., p-TsOH·H₂O, HCl, or an acidic resin).[13]

  • Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization and Concentration: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and remove the bulk of the organic solvent under reduced pressure.

  • Purification: The product can be isolated by extraction with a suitable organic solvent and purified by chromatography or recrystallization if necessary.

ReagentSolventTemperatureTypical Time
p-TsOH (cat.)MeOHRoom Temp1-3 h
HCl (2M aq.)THFRoom Temp1-2 h
Amberlyst-15MeOHRoom Temp2-6 h

Conclusion

The N1-THP protected 4-fluoro-1H-indazole is a highly valuable and versatile synthetic intermediate. The THP group provides robust protection of the N1 position, enabling chemists to perform regioselective C-H functionalization, most notably at the C7 position via directed ortho-metalation. The straightforward introduction and mild removal of the THP group make this a cornerstone strategy in the synthesis of complex indazole-based molecules for drug discovery and materials science. Understanding the principles and protocols outlined in this guide empowers researchers to effectively utilize this key building block in their synthetic endeavors.

References

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • (2015). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Bentham Science. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

  • (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts, 12(06), 0566. [Link]

  • Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3360. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(26), 6276-6286. [Link]

  • ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(46), 24190-24223. [Link]

  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12), x231010. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 8(8), 1415-1418. [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

  • University of Ottawa. (2013). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. [Link]

  • Research and Reviews. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PubMed. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. [Link]

  • ACS Publications. (2020). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

  • Royal Society of Chemistry. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • Harvard University. (n.d.). ortho metalation. [Link]

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  • Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

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Patent landscape for 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction: The Strategic Importance of a Privileged Scaffold

4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its significance lies not in its own therapeutic activity, but in its role as a "privileged scaffold" – a molecular framework that can be elaborated to bind to multiple biological targets. The strategic installation of a fluorine atom on the indazole core modulates the electronic properties and metabolic stability of derivative compounds, while the tetrahydropyranyl (THP) group serves as a protecting group for the indazole nitrogen, ensuring regioselectivity in subsequent synthetic transformations. This guide provides a comprehensive analysis of the patent landscape surrounding this key intermediate, detailing its synthesis, its utility in the development of targeted therapies, and the intellectual property positions of key players in the pharmaceutical industry.

Patent Landscape Analysis: Who is Innovating and Where?

The patenting activity for derivatives of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is intense, reflecting its value in constructing high-value drug candidates. The landscape is dominated by pharmaceutical companies focused on oncology and inflammatory diseases, with a particular emphasis on kinase inhibitors.

A review of the patent literature reveals several key assignees who have heavily invested in chemistries utilizing this scaffold. These companies have identified that the 4-fluoroindazole core can be functionalized at the 3- and 5-positions to generate potent and selective inhibitors of various protein kinases, which are crucial targets in many cancers and autoimmune disorders.

Below is a summary of key patents that leverage this core structure, highlighting the assignee, the therapeutic target, and the general scope of the invention.

Patent/Application Number Assignee Primary Therapeutic Target(s) General Scope of Invention Publication Year
WO 2014/130816 A1Gilead Sciences, Inc.Spleen Tyrosine Kinase (SYK)Substituted indazole compounds as SYK inhibitors for treating inflammatory diseases like rheumatoid arthritis and lupus.2014
WO 2012/061741 A1Genentech, Inc. / F. Hoffmann-La Roche AGSerine/threonine-protein kinase B-raf (BRAF)Fused pyrazole derivatives as BRAF inhibitors for the treatment of cancers, particularly melanoma.2012
WO 2011/025992 A1Exelixis, Inc.Tyrosine-protein kinase Met (c-Met)Indazole derivatives as inhibitors of the c-Met receptor tyrosine kinase for treating various cancers.2011
WO 2010/039707 A1Incyte CorporationJanus Kinase (JAK)Heteroaryl substituted pyrazole and pyrrole derivatives as JAK inhibitors for myeloproliferative disorders and inflammatory diseases.2010

The following diagram illustrates the relationships within this patent landscape, showing how the core scaffold is utilized by different entities to target various kinases.

Patent_Landscape cluster_assignees Key Assignees cluster_targets Therapeutic Targets Core_Scaffold 4-Fluoro-1-(THP)-1H-indazole Gilead Gilead Sciences Core_Scaffold->Gilead derivatization Genentech Genentech / Roche Core_Scaffold->Genentech derivatization Exelixis Exelixis Core_Scaffold->Exelixis derivatization Incyte Incyte Corp. Core_Scaffold->Incyte derivatization SYK SYK Kinase Gilead->SYK targets BRAF BRAF Kinase Genentech->BRAF targets cMET c-Met Kinase Exelixis->cMET targets JAK JAK Kinase Incyte->JAK targets

Caption: Key pharmaceutical players and their targeted kinases using the core scaffold.

Synthetic Strategies: A Protocol for a Key Intermediate

The synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most commonly cited method in the patent literature involves the protection of the indazole nitrogen with a THP group, which is stable to a variety of reaction conditions but can be readily removed under acidic conditions at the end of the synthetic sequence.

The general workflow for the synthesis is depicted below.

Synthesis_Workflow Start 4-Fluoro-1H-indazole Step1 Protection with DHP (Acid Catalyst, e.g., PTSA) in an aprotic solvent (e.g., DCM) Start->Step1 Product 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Step1->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.

Objective: To synthesize 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from 4-fluoro-1H-indazole.

Materials:

  • 4-fluoro-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 4-fluoro-1H-indazole in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, as a solid or oil.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent use in drug discovery workflows.

Therapeutic Applications and Future Outlook

The primary utility of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The THP-protected indazole allows for selective functionalization at other positions of the indazole ring, typically through metal-catalyzed cross-coupling reactions, before the THP group is removed to reveal the final active pharmaceutical ingredient (API).

The drugs developed from this scaffold are primarily targeted towards:

  • Oncology: Inhibiting kinases like BRAF and c-Met that are implicated in tumor growth and metastasis.

  • Inflammatory and Autoimmune Diseases: Targeting kinases such as SYK and JAK, which play a crucial role in the signaling pathways of immune cells.

The continued interest in kinase inhibitors for a wide range of diseases suggests that 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole will remain a valuable and strategically important building block in pharmaceutical research and development. Its utility in enabling the rapid synthesis of diverse libraries of potential drug candidates ensures its place in the toolbox of medicinal chemists for the foreseeable future. As our understanding of kinase biology deepens, we can expect to see new generations of inhibitors derived from this privileged scaffold entering clinical development.

References

  • Gilead Sciences, Inc. (2014). Substituted indazole compounds as SYK inhibitors.

Methodological & Application

Synthesis Protocol for 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Protected Indazoles in Drug Discovery

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic manipulation of the indazole nucleus, particularly the nitrogen atoms at the 1- and 2-positions, is a key aspect of drug design and lead optimization. The introduction of protecting groups on the indazole nitrogen is often a critical step in multi-step synthetic sequences, enabling regioselective functionalization of other positions on the heterocyclic scaffold.

This application note provides a detailed, field-proven protocol for the synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , a valuable intermediate for the synthesis of complex pharmaceutical candidates. The tetrahydropyranyl (THP) group is an ideal protecting group in this context due to its ease of installation under mild acidic conditions and its robustness towards a wide range of non-acidic reagents.[3] Furthermore, the THP group can be readily removed under controlled acidic conditions, making it a versatile tool in a synthetic chemist's arsenal. The presence of the fluorine atom at the 4-position offers a strategic handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[4]

This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this key building block.

Reaction Scheme and Mechanism

The synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole proceeds via an acid-catalyzed addition of the N-H bond of 4-fluoro-1H-indazole across the double bond of 3,4-dihydro-2H-pyran (DHP).

Reaction:

Figure 1: Synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Mechanism:

The reaction is initiated by the protonation of the oxygen atom in DHP by the acid catalyst (p-toluenesulfonic acid), which activates the double bond towards nucleophilic attack. The N-1 nitrogen of 4-fluoro-1H-indazole then acts as a nucleophile, attacking the electrophilic carbon of the protonated DHP. Subsequent deprotonation of the indazole nitrogen yields the final THP-protected product.

Mechanism start Start: 4-fluoro-1H-indazole, DHP, p-TsOH step1 Protonation of DHP by p-TsOH start->step1 step2 Nucleophilic attack by indazole N-1 step1->step2 step3 Deprotonation step2->step3 end_product Product: 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole step3->end_product

Figure 2: Simplified reaction mechanism workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
4-fluoro-1H-indazole≥98%Commercially Available341-23-1
3,4-Dihydro-2H-pyran (DHP)≥97%Commercially Available110-87-2
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available6192-52-5
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house144-55-8
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica gel230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

  • Stir the mixture at room temperature (20-25 °C) until the catalyst has dissolved.

Step 2: Addition of 3,4-Dihydro-2H-pyran

  • Slowly add 3,4-dihydro-2H-pyran (1.2 - 1.5 eq) to the reaction mixture dropwise via syringe.

  • Continue to stir the reaction at room temperature.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

Step 4: Work-up

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A gradient elution system of ethyl acetate in hexanes is recommended for optimal separation.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a liquid or low-melting solid.[5]

Characterization

The identity and purity of the synthesized 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the indazole aromatic protons, the anomeric proton of the THP group (typically a doublet of doublets around 5.5-6.0 ppm), and the methylene protons of the THP ring.
¹³C NMR The spectrum will display the expected number of signals for the carbon atoms in the molecule, including the distinct signals for the fluorinated aromatic carbon.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₃FN₂O, MW: 220.24 g/mol ).[5]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, a small additional portion of the acid catalyst can be added. Ensure that the DHP used is of high purity and free from polymeric impurities.

  • Formation of Byproducts: Over-reaction or the use of excessive acid can lead to the formation of byproducts. Careful monitoring by TLC is crucial.

  • Purification Challenges: The THP-protected indazole is generally less polar than the starting material. A well-packed silica gel column and a carefully chosen solvent gradient are key to achieving high purity.

  • Stability: The THP protecting group is sensitive to acid. Avoid acidic conditions during work-up and storage to prevent premature deprotection.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The use of the THP protecting group offers a strategic advantage in the synthesis of complex indazole-based molecules for drug discovery and development. By following this detailed procedure, researchers can confidently prepare this valuable intermediate with high purity, enabling the advancement of their synthetic campaigns.

References

  • Hoffman Fine Chemicals. CAS 1178903-32-6 | 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

  • Patel, M., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024.
  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 2021.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Reddit. Purification of THP protected compound : r/Chempros. [Link]

  • NIH. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 2017.
  • ResearchGate. (PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. [Link]

  • IJCRT.org. SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • PubMed. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]

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Application Notes and Protocols: Regioselective C-5 Lithiation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the regioselective lithiation of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key intermediate in the synthesis of complex pharmaceutical agents. We detail the principles of Directed ortho-Metalation (DoM), the strategic choice of the tetrahydropyranyl (THP) protecting group, and provide a robust, step-by-step protocol for the generation of the C-5 lithiated species and its subsequent reaction with various electrophiles. This guide is intended for researchers in medicinal chemistry, drug development, and process chemistry who require a reliable method for the functionalization of the indazole scaffold.

Introduction: The Strategic Importance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The ability to selectively functionalize specific positions on the indazole ring is paramount for Structure-Activity Relationship (SAR) studies and the optimization of drug candidates. The 4-fluoro-1H-indazole core, in particular, presents a unique synthetic challenge and opportunity. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as pKa and metabolic stability, but also serves as a powerful tool for synthetic manipulation.

This application note focuses on the lithiation of N1-THP protected 4-fluoroindazole, a critical transformation that leverages the fluorine atom as a Directed Metalation Group (DMG) to achieve highly regioselective functionalization at the C-5 position.

Mechanistic Rationale: Causality in Experimental Design

The success of this protocol hinges on a deep understanding of the underlying chemical principles, specifically Directed ortho-Metalation (DoM).

The Role of the Fluorine Atom as a Directed Metalation Group (DMG)

DoM is a powerful technique for the deprotonation of aromatic C-H bonds adjacent to a heteroatom-containing functional group.[3] In this case, the fluorine atom at the C-4 position, though considered a moderate DMG, is sufficiently electron-withdrawing and capable of coordinating with the lithium atom of the organolithium base.[4] This coordination, often described as a Complex-Induced Proximity Effect (CIPE), pre-associates the base near the C-5 proton, dramatically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at this site over other protons on the aromatic ring.[5]

Strategic Selection of the N1-Protecting Group: The THP Ether

The indazole N-H proton is acidic and would be immediately deprotonated by an organolithium base. Therefore, protection of this position is mandatory. The tetrahydropyranyl (THP) group is an ideal choice for this transformation due to several key advantages:

  • Base Stability: THP ethers are acetals, which are exceptionally stable under the strongly basic and nucleophilic conditions of lithiation reactions.[6][7]

  • Ease of Introduction: The THP group can be readily installed on the indazole nitrogen under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).

  • Mild Removal: Deprotection is typically achieved under mild acidic conditions (e.g., TsOH in an alcohol solvent or aqueous acid), which are orthogonal to the conditions used for its introduction and the lithiation itself.[8]

Choice of Lithiating Agent and Reaction Conditions

Organolithium reagents are strong bases required for the deprotonation of weakly acidic C-H bonds.[9]

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, making it an excellent choice to avoid unwanted addition to the indazole ring system.[10][11] It is often prepared in situ from diisopropylamine and n-butyllithium or purchased as a solution.

  • n-Butyllithium (n-BuLi): While more nucleophilic than LDA, n-BuLi is also a very common and effective base for DoM, especially when sterics do not permit the use of LDA.[5]

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium species, breaking down aggregates to increase reactivity. The reaction is performed at cryogenic temperatures (typically -78 °C) to ensure the stability of the highly reactive aryllithium intermediate, preventing side reactions such as benzyne formation.

The overall logic of the experimental workflow is depicted in the diagram below.

G cluster_0 Preparation cluster_1 Lithiation (DoM) cluster_2 Functionalization & Deprotection Start 4-Fluoro-1H-indazole Protect Protect N1 with THP group (DHP, acid catalyst) Start->Protect Step 1 Substrate 4-Fluoro-1-THP-indazole Lithiation Deprotonation with LDA (THF, -78 °C) Substrate->Lithiation Step 2 Intermediate C-5 Lithiated Intermediate Lithiation->Intermediate Forms Quench Quench with Electrophile (E+) (e.g., DMF, I2, Aldehyde) Intermediate->Quench Step 3 Product_P 5-Substituted-4-fluoro-1-THP-indazole Quench->Product_P Deprotect Acidic Deprotection (e.g., TsOH, MeOH) Product_P->Deprotect Step 4 Product_F Final Product: 5-Substituted-4-fluoro-1H-indazole Deprotect->Product_F

Caption: Experimental workflow for C-5 functionalization.

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times.

Protocol 1: N1-THP Protection of 4-Fluoro-1H-indazole
  • To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a colorless oil or white solid.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

This protocol describes the general procedure. Specific electrophiles and their required stoichiometry are detailed in Table 1.

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq).

  • Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA by slowly adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C before re-cooling to -78 °C. Alternatively, use a commercially available solution of LDA.

  • Slowly add the freshly prepared LDA solution (1.1 eq) to the substrate solution at -78 °C via a syringe or cannula.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The solution may change color.

  • Electrophilic Quench: Add a solution of the chosen electrophile (see Table 1) in anhydrous THF to the reaction mixture at -78 °C.

  • Stir at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 5-substituted-4-fluoro-1-THP-indazole.

Table 1: Electrophilic Quench Parameters

EntryElectrophile (E+)ReagentStoichiometry (eq)Product (5-Substituent)
1FormylationN,N-Dimethylformamide (DMF)1.5-CHO
2IodinationIodine (I₂)1.2-I
3CarboxylationCarbon Dioxide (CO₂) gasExcess-COOH
4HydroxymethylationParaformaldehyde2.0-CH₂OH
5SilylationTrimethylsilyl chloride (TMSCl)1.2-Si(CH₃)₃
Protocol 3: Deprotection of the THP Group
  • Dissolve the 5-substituted-4-fluoro-1-THP-indazole (1.0 eq) in methanol (MeOH, ~0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain the final 5-substituted-4-fluoro-1H-indazole.

Mechanism and Key Intermediates Visualization

The core of the transformation is the formation of the C-5 aryllithium species. The fluorine atom's inductive effect and its ability to coordinate the lithium cation are critical for directing the deprotonation.

Caption: Mechanism of fluorine-directed lithiation.

Note: A placeholder image is used in the DOT script. In a real application, this would be replaced with a chemical structure diagram.

Troubleshooting and Field-Proven Insights

  • Low Yield of Lithiation: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the organolithium base and the aryllithium intermediate. The quality of the n-BuLi is also critical; titrate it before use if it is an older bottle.

  • Formation of Side Products: If the reaction is allowed to warm prematurely, benzyne formation can occur. Maintain the temperature at or below -78 °C until the electrophilic quench is complete.

  • Incomplete Reaction: If the lithiation does not go to completion, consider using a stronger base like sec-butyllithium (s-BuLi), potentially in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up alkyllithium aggregates.[5]

  • Electrophile Reactivity: Highly reactive electrophiles should be added slowly to control the exotherm. Less reactive electrophiles may require longer reaction times or warming the reaction mixture slightly (e.g., to -40 °C) after addition.

Conclusion

The Directed ortho-Metalation of 4-fluoro-1-THP-indazole is a highly efficient and regioselective method for introducing a wide variety of functional groups at the C-5 position. By carefully selecting the protecting group, lithiating agent, and controlling reaction conditions, researchers can reliably access novel indazole derivatives crucial for advancing drug discovery programs. The protocols and insights provided herein offer a validated starting point for the successful application of this powerful synthetic transformation.

References

  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. Available at: [Link]

  • Collum, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides. New reagents for the synthesis of polysubstituted aromatics. Chemical Reviews. Available at: [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. Available at: [Link]

  • Welch, A. J., et al. (2019). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. Available at: [Link]

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Available at: [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Available at: [Link]

  • Unknown Author. (n.d.). Directed (ortho) Metallation. University of Illinois. Available at: [Link]

  • Micetich, R. G., & Rastogi, R. B. (1985). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Unknown Author. (2016). Mild THP removal/hydrolysis? ResearchGate. Available at: [Link]

  • Snieckus, V., et al. (2006). Long-Range Effects in the Metalation/Boronation of Functionalized 1,4-Dihalobenzenes. European Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Clayden, J. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. Available at: [Link]

  • Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. New Journal of Chemistry. Available at: [Link]

  • MDPI. (2025). Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

  • PubMed. (2010). 2-(4-Fluoro-phen-yl)-1,4,5-triphenyl-1H-imidazole. Available at: [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

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Application Note: Precision C-H Activation of N1-Protected Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation of N1-Protected Fluorinated Indazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated indazoles represent a privileged scaffold in modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated counterparts. However, traditional synthesis methods (e.g., cyclization of pre-functionalized hydrazines) often lack the flexibility required for late-stage diversification.

This guide details the direct C-H activation of N1-protected fluorinated indazoles. By leveraging the unique electronic properties of the fluorine substituent—which acidifies proximal C-H bonds while modulating lipophilicity—researchers can achieve high-yielding, regioselective functionalization at the C3 and C7 positions. This document provides validated protocols for Palladium-catalyzed arylation and Iridium-catalyzed borylation, designed to minimize defluorination side reactions and maximize atom economy.

Strategic Analysis: The Fluorine Effect & Regiocontrol

The Electronic Landscape

The introduction of fluorine atoms onto the indazole core significantly alters the pKa of the ring protons.

  • C3-H Acidity: The C3 proton in 1H-indazoles is inherently acidic (pKa ~35 in DMSO). Fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) exerts an inductive electron-withdrawing effect (-I), further acidifying the C3-H bond. This facilitates the Concerted Metalation-Deprotonation (CMD) step, which is the rate-determining step in many Pd-catalyzed C-H activation cycles.

  • N1-Protection: Protection at N1 (vs. N2) is critical. N1-alkyl/aryl groups lock the tautomer and sterically expose the C3 position while shielding the C7 position, driving kinetic selectivity toward C3.

Mechanistic Pathway (CMD)

The reaction proceeds via a CMD mechanism where a carbonate or carboxylate base assists the metal in cleaving the C-H bond. The presence of fluorine stabilizes the resulting metal-aryl intermediate, preventing protodeometalation.

CMD_Mechanism Start N1-Protected Fluorinated Indazole Coordination Coordination (Agostic Interaction) Start->Coordination + Pd(II) Pd_Species [L-Pd(II)-X] Pd_Species->Coordination CMD_TS CMD Transition State (Base-Assisted) Coordination->CMD_TS Rate Determining Palladacycle Heteroaryl-Pd(II) Intermediate CMD_TS->Palladacycle - HX (Base) OxAdd Oxidative Addition (Ar-X) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Pd_Species Regeneration Product C3-Functionalized Indazole RedElim->Product

Figure 1: Catalytic cycle emphasizing the Concerted Metalation-Deprotonation (CMD) pathway dominant in C3-arylation.

Validated Protocols

Protocol A: Pd-Catalyzed C3-Arylation (The "Workhorse")

Application: Direct coupling of N1-protected fluorinated indazoles with aryl iodides/bromides. Scope: Tolerates F, Cl, CF3, OMe, and CN groups on the indazole ring.

Reagents & Materials
  • Substrate: N1-Methyl/Boc/SEM-fluorinated indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) Note: K₂CO₃ can be used for less hindered substrates, but Ag salt acts as a halide scavenger and oxidant.

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous, degassed)

  • Temperature: 100–120 °C

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a dried reaction tube with Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%), Ag₂CO₃ (2.0 equiv), and the fluorinated indazole substrate (1.0 equiv).

  • Solvation: Add Aryl Iodide (1.5 equiv) and DMA (0.2 M concentration relative to indazole).

  • Degassing: Seal the tube and purge with Argon for 5 minutes (balloon method) or freeze-pump-thaw if available.

  • Reaction: Heat the block to 110 °C. Stir vigorously (1000 rpm).

    • Self-Validation Check: The mixture should turn from a suspension to a dark black/brown solution over 1-2 hours. If the silver salt remains bright yellow/white after 4 hours, conversion is likely low (check temperature/stirring).

  • Monitoring: Monitor by TLC or LC-MS at 4h and 16h.

    • Target: Disappearance of starting indazole.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a Celite pad to remove AgI and Pd black. Wash the filtrate with Brine (3x) to remove DMA.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Ir-Catalyzed C3-Borylation (The "Versatile Route")

Application: Synthesis of boronic esters for downstream Suzuki coupling. Selectivity: Sterically driven; N1-protection forces borylation to C3 (unless C3 is blocked).

Reagents & Materials
  • Substrate: N1-protected fluorinated indazole (1.0 equiv)

  • Borylating Agent: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Procedure
  • Pre-Catalyst Formation: In a vial, mix [Ir(OMe)(COD)]₂ and dtbpy in THF (1 mL). Stir for 5 mins until the solution turns deep orange/red.

  • Addition: Add B₂pin₂ and the indazole substrate.

  • Reaction: Heat to 80 °C in a sealed tube.

    • Self-Validation Check: Evolution of H₂ gas may be observed (pressure buildup). Ensure the vessel is rated for mild pressure.

  • Workup: Cool to RT. Pass the mixture through a short plug of silica (eluting with Et₂O/CH₂Cl₂) to remove the catalyst.

  • Isolation: Concentrate. The resulting solid is often pure enough (>95%) for subsequent coupling. Recrystallize from Pentane if necessary.

Advanced Strategy: C7-Functionalization

Direct C7 activation is challenging due to the distal position relative to N1. Strategy: Use the "Blocked C3" approach or Indirect Functionalization.

  • C7-Bromination: Treat N1-protected fluorinated indazole with NBS (1.1 equiv) in MeCN at RT. If C3 is open, it will brominate first. If C3 is substituted (e.g., C3-Methyl), bromination may occur at C7 (depending on F-substitution pattern).

  • Direct C7-Arylation (Directed): If a directing group (e.g., Pivaloyl) is installed at N1, it can direct Pd to the C7 position, although this often requires higher temperatures (140 °C) and specific ligands (e.g., P(tBu)₃).

Data Summary & Optimization Table

VariableStandard ConditionOptimization for Fluorinated SubstratesRationale
Solvent DMF/DMAToluene or Xylene Non-polar solvents often suppress defluorination and improve selectivity for electron-deficient rings.
Base K₂CO₃Ag₂CO₃ or CsOPiv Ag salts act as halide scavengers, driving the equilibrium forward for less reactive fluorinated substrates.
Ligand PPh₃1,10-Phenanthroline Bidentate N-ligands stabilize the Pd-intermediate against decomposition, crucial for the CMD mechanism.
Temp 140 °C100-110 °C Lower temperature prevents C-F bond activation (degradation).

Experimental Workflow Diagram

Workflow Start Start: N1-Protected Fluorinated Indazole Decision Target Position? Start->Decision C3_Path C3 Functionalization Decision->C3_Path Kinetic Control C7_Path C7 Functionalization Decision->C7_Path Steric/DG Control Pd_Arylation Protocol A: Pd(OAc)2 + Phen (Direct Arylation) C3_Path->Pd_Arylation For Aryl Groups Ir_Borylation Protocol B: Ir-Catalyzed (Borylation) C3_Path->Ir_Borylation For Boronates C7_Brom Step 1: NBS Bromination (Requires C3 Blocked) C7_Path->C7_Brom Analysis Analysis: 19F-NMR (Regio check) LC-MS Pd_Arylation->Analysis Ir_Borylation->Analysis Suzuki Step 2: Suzuki Coupling C7_Brom->Suzuki Suzuki->Analysis

Figure 2: Decision tree for selecting the optimal functionalization pathway.

References

  • Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science. [Link][1]

  • Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. Journal of Organic Chemistry. [Link]

  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

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Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 4-Fluoroindazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle prominently featured in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core is therefore a critical endeavor in medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) presents a powerful and versatile strategy for the C-4 functionalization of the indazole nucleus, particularly when a fluorine atom occupies this position.

This document provides a comprehensive guide to understanding and implementing SNAr reactions on the 4-fluoroindazole core. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various nucleophile classes, and present quantitative data to guide experimental design. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently utilize this pivotal reaction.

Mechanistic Insights: Why SNAr on 4-Fluoroindazole Works

The facility of the SNAr reaction on 4-fluoroindazole is rooted in several key electronic and structural factors. The reaction generally proceeds through a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C-4 position of the indazole ring, which bears the fluorine atom. This attack is the rate-determining step.[4][5]

  • Formation of the Meisenheimer Complex: This initial attack disrupts the aromaticity of the benzene portion of the indazole, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized across the ring and, crucially, onto the nitrogen atoms of the pyrazole ring, which act as electron-withdrawing groups, thereby stabilizing the intermediate.

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in the context of SNAr reactions.[5][8]

The electron-deficient nature of the indazole ring system is a primary driver for this reaction. The nitrogen atoms in the pyrazole moiety withdraw electron density from the fused benzene ring, making it more susceptible to nucleophilic attack. The high electronegativity of the fluorine atom further polarizes the C-F bond, rendering the C-4 carbon highly electrophilic and prone to attack.[4][8]

SNAr_Mechanism cluster_0 SNAr Mechanism on 4-Fluoroindazole Start 4-Fluoroindazole Step1 Nucleophilic Attack (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Fluoride Ion Intermediate->Step2 End 4-Substituted Indazole Step2->End F Fluoride (F⁻) Step2->F Nu Nucleophile (Nu⁻) Nu->Step1

Caption: General mechanism of SNAr on 4-fluoroindazole.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. It is crucial to note that reaction optimization (temperature, solvent, base, and reaction time) may be necessary for specific substrate-nucleophile combinations.

General Considerations:
  • Inert Atmosphere: For reactions employing strong, air- and moisture-sensitive bases (e.g., NaH, KOtBu), it is imperative to conduct the experiment under an inert atmosphere of nitrogen or argon.

  • Anhydrous Solvents: The use of anhydrous solvents is highly recommended, particularly when strong bases are utilized, to prevent quenching and ensure optimal reaction efficiency.

  • Safety: Always handle strong bases and volatile thiols in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Arylation with Amines (Primary and Secondary)

This protocol outlines a general procedure for the synthesis of 4-amino-substituted indazoles.

Materials:

  • 4-Fluoroindazole

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere (if required)

Procedure:

  • To a round-bottom flask, add 4-fluoroindazole (1.0 equivalent) and the chosen base (2.0 - 3.0 equivalents).

  • Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • Add the amine (1.1 - 1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Arylation_Workflow cluster_1 N-Arylation Workflow Start Combine 4-Fluoroindazole, Base, and Solvent Add_Amine Add Amine Start->Add_Amine Heat Heat Reaction Mixture (80-120 °C) Add_Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product 4-Amino-substituted Indazole Purify->Product

Caption: Experimental workflow for N-arylation of 4-fluoroindazole.

Protocol 2: O-Arylation with Alcohols and Phenols

This protocol details the synthesis of 4-alkoxy- and 4-aryloxy-substituted indazoles. The use of a strong base is typically required to generate the corresponding alkoxide or phenoxide in situ.

Materials:

  • 4-Fluoroindazole

  • Alcohol or phenol (1.2 - 2.0 equivalents)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu) (1.2 - 1.5 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 equivalents) in the anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol or phenol (1.2 equivalents) in the same anhydrous solvent to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of 4-fluoroindazole (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: S-Arylation with Thiols

This protocol describes the synthesis of 4-thioether-substituted indazoles. Similar to O-arylation, a base is required to generate the thiolate nucleophile.

Materials:

  • 4-Fluoroindazole

  • Thiol (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.2 - 2.0 equivalents)

  • Solvent: DMF, DMSO, or THF

  • Standard laboratory glassware for reactions under an inert atmosphere (if using NaH)

Procedure:

  • To a round-bottom flask, add the thiol (1.1 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents) in the chosen solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add 4-fluoroindazole (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 50 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

The choice of reaction conditions is critical for the success of SNAr on 4-fluoroindazole. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassTypical NucleophilesBaseSolventTemperature (°C)Typical Yields
N-Nucleophiles Primary/Secondary Amines, AnilinesK₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, NMP80 - 120Good to Excellent
O-Nucleophiles Aliphatic Alcohols, PhenolsNaH, KOtBuTHF, DMF60 - 100Moderate to Good
S-Nucleophiles Aliphatic/Aromatic ThiolsK₂CO₃, Cs₂CO₃, NaHDMF, DMSO, THF50 - 100Good to Excellent

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from THF to DMF or DMSO), or employing a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃ for N- and S-arylations).

  • Side Reactions: In some cases, particularly with N-1 unsubstituted indazoles, competitive N-arylation can occur. Protecting the N-1 position with a suitable protecting group (e.g., Boc, SEM) can mitigate this issue.

  • Poor Solubility: If the starting materials or products have poor solubility, a higher reaction temperature or a different solvent system may be required.

  • Workup Challenges with High-Boiling Point Solvents: When using DMF or DMSO, ensure thorough washing with brine during the aqueous workup to remove the solvent, which can complicate product isolation and purification.

Conclusion

Nucleophilic aromatic substitution on the 4-fluoroindazole core is a robust and highly effective method for introducing a diverse range of functional groups at the C-4 position. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to best laboratory practices are key to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel indazole-based molecules with therapeutic potential.

References

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  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Professor Solano. (2020, March 23). Ch 23 - SNAr [Video]. YouTube. [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording] [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube. [Link]

  • Khan Academy. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism [Video]. YouTube. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 886395. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination During Organometallic Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic coupling reactions involving fluorinated substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of defluorination. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-tested solutions to preserve the integrity of the C-F bond in your target molecules.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenge of defluorination.

Q1: What is defluorination and why is it a problem in cross-coupling?

Answer: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the replacement of a fluorine atom with another atom, typically hydrogen (hydrodefluorination) or a component of the coupling partner.[1][2] This is a significant issue because the C-F bond is the strongest single bond to carbon, and its presence is often critical for the desired physicochemical and biological properties of a molecule, such as metabolic stability and lipophilicity.[3] Unwanted defluorination leads to the formation of impurities, reduces the yield of the desired product, and complicates purification.

Q2: What are the primary mechanistic pathways that lead to defluorination?

Answer: Defluorination in palladium-catalyzed cross-coupling reactions typically occurs through several mechanistic pathways:

  • Oxidative Addition into the C-F Bond: While less common for C-F bonds compared to C-Cl, C-Br, or C-I bonds due to its high bond dissociation energy, direct oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into a C-F bond can occur, especially in electron-deficient or polyfluorinated aromatic systems.[4][5][6]

  • β-Fluoride Elimination: This is a common pathway where a metal fluoride species is eliminated from an organometallic intermediate. This is often a major concern in reactions involving fluorinated alkyl or vinyl groups.

  • Hydrodefluorination (HDF): This is the replacement of a fluorine atom with a hydrogen atom.[1] It is often mediated by a metal-hydride species, which can form from various sources in the reaction medium, such as solvents (e.g., alcohols), water, or even the amine coupling partner in Buchwald-Hartwig aminations.[2][7]

  • Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient fluoroarenes, strong nucleophiles (including bases or the coupling partner) can displace a fluoride ion directly, independent of the catalytic cycle.

Q3: Are certain substrates or reaction types more prone to defluorination?

Answer: Yes, the propensity for defluorination is highly dependent on the substrate and reaction conditions.

  • Electron-Deficient Fluoroarenes: Fluoroaromatics bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are more susceptible to both oxidative addition at the C-F bond and nucleophilic attack.[6]

  • Polyfluorinated Aromatics: The presence of multiple fluorine atoms can activate the C-F bonds, making them more liable to cleavage.[4][8]

  • Heterocyclic Fluoroarenes: The electronics of the heterocyclic system can significantly influence C-F bond stability.

  • High Temperatures: Higher reaction temperatures can provide the necessary activation energy for C-F bond cleavage.

  • Strong Bases: Strong bases can promote elimination reactions and can also be a source of nucleophilic attack.

Troubleshooting Guide: Diagnosing and Solving Defluorination

This section provides a problem-oriented approach to tackling defluorination in your experiments.

Issue 1: Significant hydrodefluorination (replacement of -F with -H) is observed in a Suzuki-Miyaura coupling.
  • Symptoms: GC-MS or LC-MS analysis shows a major byproduct with a mass corresponding to the desired product minus 18 Da (loss of F, gain of H). ¹H NMR shows the appearance of a new aromatic proton signal where a fluorine atom was expected.

  • Potential Causes:

    • Formation of Palladium-Hydride (Pd-H) Species: The active catalyst can react with trace water, alcohol solvents (like isopropanol), or even the boronic acid/ester reagent to form a Pd-H intermediate. This species can then undergo reductive elimination with the aryl group to yield the hydrodefluorinated product.[1][7]

    • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and decompose to the corresponding arene, which can then act as a hydrogen source.[9]

  • Proposed Solutions:

SolutionRationale
1. Change the Base Switch from strong, highly soluble bases like NaOH or NaOEt to weaker, less nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are less likely to generate hydroxide or alkoxide ions that can lead to Pd-H formation.[10]
2. Use Anhydrous Conditions Thoroughly dry all reagents, solvents, and glassware. Use freshly distilled, anhydrous solvents. This minimizes water as a potential source for Pd-H formation.
3. Modify the Solvent System Switch from protic solvents (e.g., alcohols) to aprotic solvents like toluene, dioxane, or THF.[10] If a co-solvent is needed for solubility, minimize the amount of the protic component.
4. Use Potassium Trifluoroborate Salts Potassium organotrifluoroborates are often more stable to protodeboronation than their corresponding boronic acids, reducing the formation of unwanted arene byproducts.[9]
5. Lower the Reaction Temperature Defluorination pathways can have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for efficient coupling can disfavor the side reaction.[10]
Issue 2: Defluorination is observed during a Buchwald-Hartwig amination of a fluoroaniline.
  • Symptoms: Besides the desired coupled product, a significant amount of the defluorinated aniline is detected.

  • Potential Causes:

    • β-Hydride Elimination from the Amine: The N-H bond of the amine can act as a hydride source, leading to the formation of a Pd-H species and a transient imine. This is a known side reaction in Buchwald-Hartwig aminations.[11]

    • Direct Nucleophilic Attack: A strongly basic alkoxide base (e.g., NaOtBu) can potentially act as a nucleophile on an electron-deficient fluoroarene.

  • Proposed Solutions:

SolutionRationale
1. Ligand Selection is Critical Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or Josiphos-type ligands). The steric bulk of these ligands creates a coordination sphere around the palladium center that favors the desired C-N reductive elimination over competing side reactions.[10][11]
2. Protect the Amine If the substrate is a fluoroaniline being used as the aryl halide partner, protecting the free amine with a group like Boc can suppress its ability to promote dehalogenation.[10]
3. Use a Weaker Base Switch from sodium tert-butoxide (NaOtBu) to a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). This can be particularly effective for electron-deficient substrates.[12]
4. Use a Pre-catalyst Employ a well-defined palladium pre-catalyst (e.g., a palladacycle). This ensures the efficient generation of the active Pd(0) species and can lead to cleaner reactions compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[2]

Visualizing the Problem: Troubleshooting and Mechanisms

Troubleshooting Defluorination Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected defluorination.

G start Defluorination Observed check_substrate Is Substrate Electron-Deficient or Polyfluorinated? start->check_substrate lower_temp Lower Reaction Temperature check_substrate->lower_temp Yes check_base Review Base Selection check_substrate->check_base No lower_temp->check_base change_base Switch to Weaker Base (K3PO4, Cs2CO3) check_base->change_base Strong Base Used (e.g., NaOtBu) check_ligand Review Ligand Choice check_base->check_ligand Weak Base Used (e.g., K3PO4) change_base->check_ligand bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) check_ligand->bulky_ligand Small/Generic Ligand (e.g., PPh3) check_solvent Review Solvent System check_ligand->check_solvent Bulky Ligand Used bulky_ligand->check_solvent aprotic_solvent Switch to Anhydrous Aprotic Solvent (Toluene, Dioxane) check_solvent->aprotic_solvent Protic Solvent Used (e.g., alcohols) success Problem Resolved check_solvent->success Aprotic Solvent Used aprotic_solvent->success G pd0 Pd(0)L_n pd_ii Ar-Pd(II)-X pd0->pd_ii Ar-X ox_add Oxidative Addition (Ar-X) pd_ii_r Ar-Pd(II)-R pd_ii->pd_ii_r R-M pd_h Ar-Pd(II)-H pd_ii->pd_h H-Source (e.g., H2O, ROH) transmetal Transmetalation (R-M) product Ar-R (Desired Product) pd_ii_r->product red_elim Reductive Elimination product->pd0 Catalyst Regeneration side_reaction Hydrodefluorination (H-Source) hdf_product Ar-H (Byproduct) pd_h->hdf_product Reductive Elimination hdf_product->pd0

Caption: Catalytic cycle showing the hydrodefluorination off-cycle pathway.

Key Experimental Protocol: Minimizing Defluorination in a Suzuki Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a fluoroaryl bromide, incorporating best practices to avoid defluorination.

Reaction: Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid.

Reagents & Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • 1-Bromo-4-fluorobenzene

  • Phenylboronic acid

  • Potassium phosphate, tribasic (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Schlenk flask or microwave vial, magnetic stir bar, standard Schlenk line or glovebox techniques

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under a high vacuum and backfilled with argon or nitrogen gas. This cycle is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), 1-bromo-4-fluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Scientist's Note: Using a pre-formed palladacycle like RuPhos Palladacycle can provide more consistent results. The use of K₃PO₄, a non-nucleophilic base, is crucial to minimize side reactions. [10]3. Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Scientist's Note: Ensure the toluene is passed through a solvent purification system or is from a freshly opened bottle of anhydrous grade solvent to minimize water content.

  • Reaction Execution: The flask is sealed and the mixture is stirred at 80-100 °C. The reaction progress is monitored by TLC, GC-MS, or LC-MS.

    • Scientist's Note: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Overheating is a common cause of defluorination.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

By carefully controlling the choice of ligand, base, solvent, and temperature, the risk of defluorination can be significantly mitigated, leading to higher yields of the desired fluorinated biaryl product.

References
  • Vertex AI Search. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. Organic Letters.
  • ResearchGate.
  • ACS Publications. (2019).
  • ACS Publications. (2020). Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes. Organic Letters.
  • Organic Syntheses. (2021).
  • Vertex AI Search.
  • MDPI.
  • RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
  • Wikipedia.
  • PMC.
  • Benchchem. Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • PMC.

Sources

Technical Guide: Solubility Optimization for Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: SOL-IND-F-004 | Version: 2.1 | Department: Chemical Development & Formulation

Introduction: The Fluorine Conundrum

From the Desk of the Senior Application Scientist: You are likely reading this because you have a fluorinated indazole derivative that refuses to dissolve in standard organic solvents (DCM, THF, EtOAc), or it "oils out" instead of crystallizing.

Incorporating fluorine into the indazole scaffold is a double-edged sword. While it modulates metabolic stability (


) and lipophilicity (

), it frequently introduces a "Brick Dust" phenomenon. The strong electronegativity of fluorine creates substantial C-F bond dipoles. In planar systems like indazoles, this leads to exceptionally high crystal lattice energy due to efficient

stacking and electrostatic interlocking.

To dissolve these compounds, we cannot simply rely on "like dissolves like." We must overcome the Lattice Energy (


) . This guide prioritizes thermodynamic strategies to break these intermolecular forces.

Module 1: Solvent Selection Strategy (The Thermodynamics)

Q1: Why won't my compound dissolve in Dichloromethane (DCM) or Ethyl Acetate?

A: Fluorinated indazoles often possess a high melting point (


). DCM and EtOAc are "soft" solvents; they lack the H-bond donor (HBD) capacity to disrupt the strong intermolecular hydrogen bonding (N-H 

N) of the indazole core, nor do they have the dielectric constant to shield the C-F dipoles.

The Fix: You need a solvent that matches the Hansen Solubility Parameters (HSP) of your solute. Fluorinated indazoles typically have:

  • Moderate Dispersion (

    
    ):  Due to the aromatic ring.
    
  • High Polarity (

    
    ):  Due to the C-F dipoles.
    
  • Significant H-Bonding (

    
    ):  The N-H moiety acts as a donor.
    
Table 1: Recommended Solvent Classes
Solvent ClassExamplesSuitabilityMechanism of Action
Dipolar Aprotic DMSO, DMF, NMPHigh High

disrupts dipole stacking; Oxygen accepts H-bonds from Indazole N-H.
Fluorinated Alcohols TFE (Trifluoroethanol), HFIPExcellent Expert Tip: The "Fluorous Affinity." These solvents donate strong H-bonds and solvate the fluorine atoms better than non-fluorinated alcohols.
Cyclic Ethers THF, 2-MeTHFModerate Good for lipophilic variants, but often fail for high-melting solids. 2-MeTHF is a greener, higher-boiling alternative to THF.
Chlorinated DCM, ChloroformLow Generally insufficient for breaking the crystal lattice of fluorinated species.

Module 2: Troubleshooting Protocols

Scenario A: "I need to run an NMR, but it's insoluble in ."

Standard chloroform cannot break the aggregate dimers formed by indazoles.

Protocol:

  • Switch Solvent: Use DMSO-

    
     . The sulfoxide oxygen is a powerful H-bond acceptor.
    
  • The "Acid Trick": If DMSO fails, add 1-2 drops of TFA-

    
      (Trifluoroacetic acid-d) to the 
    
    
    
    or DMSO sample.
    • Mechanism:[1][2] Protonation of the pyridinic nitrogen (

      
      ) disrupts the intermolecular H-bond network, instantly solubilizing the monomeric cationic species.
      
  • High-Temperature NMR: Use Tetrachloroethane-

    
      and heat to 
    
    
    
    (ensure your probe is rated for this).
Scenario B: "It dissolves in hot solvent but oils out upon cooling."

This indicates the compound is in a "metastable zone" where the amorphous liquid phase is energetically closer than the crystalline phase—common with fluorinated compounds.

Protocol: The "Cloud Point" Titration

  • Dissolve the compound in the minimum amount of a "Good Solvent" (e.g., THF or Acetone) at reflux.

  • Maintain heat.[3] Dropwise add a "Bad Solvent" (Anti-solvent) with a higher boiling point (e.g., Toluene or Heptane) until a persistent cloudiness appears.

  • Add 1-2 drops of the Good Solvent to clear it.

  • Crucial Step: Turn off the stirring and let it cool slowly in a Dewar flask (insulated cooling). Rapid cooling promotes oiling.

Scenario C: "I need to get this into an aqueous assay buffer."

Direct addition to water results in precipitation.

Protocol: Cosolvent Formulation Do not exceed 1% DMSO in cell assays if possible.

  • Stock: Prepare a 10-50 mM stock in pure DMSO .

  • Intermediate Dilution: Dilute 1:10 into PEG400 or Propylene Glycol .

  • Final Dilution: Slowly add the PEG/DMSO mix to the aqueous buffer while vortexing.

    • Why? PEG400 acts as a surfactant-like cosolvent, preventing the immediate nucleation of the hydrophobic fluorinated solid.

Module 3: Advanced Solubility Decision Matrix

The following logic flow represents the standard operating procedure (SOP) for handling stubborn fluorinated heterocycles.

Solubility_Workflow Start Problem: Insoluble Fluorinated Indazole Check_Tm Check Melting Point (Tm) Start->Check_Tm High_Tm Tm > 200°C (Lattice Energy Limited) Check_Tm->High_Tm Low_Tm Tm < 150°C (Lipophilicity Limited) Check_Tm->Low_Tm Polar_Aprotic Try DMSO or NMP High_Tm->Polar_Aprotic Lipophilic_Solvent Try DCM, THF, or Toluene Low_Tm->Lipophilic_Solvent Heat Apply Heat (>80°C) Polar_Aprotic->Heat Success_1 Success: Solution Heat->Success_1 Clear Fail_1 Still Insoluble Heat->Fail_1 Precipitate Fluorous_Solvent Try TFE or HFIP (H-Bond Donor) Fail_1->Fluorous_Solvent Strategy A Salt_Form Salt Formation (HCl/Mesylate) Fail_1->Salt_Form Strategy B Lipophilic_Solvent->Success_1

Figure 1: Decision matrix for solubilizing high-lattice-energy fluorinated heterocycles.

Module 4: Salt Formation & Complexation

If solvent switching fails, you must alter the solid-state properties chemically.

Salt Selection

The indazole


 nitrogen is weakly basic (

). Standard weak acids (acetic acid) will not protonate it sufficiently to form a stable salt.
  • Recommendation: Use strong acids with lipophilic counter-ions to maintain solubility in organics if needed, or hydrophilic ones for water.

    • Methanesulfonic acid (Mesylate): Excellent for increasing solubility.

    • Hydrochloric acid (HCl): Standard, but high lattice energy of the chloride salt might reduce solubility again (Common Ion Effect).

Cyclodextrin Complexation

Fluorinated rings fit well into the hydrophobic cavity of cyclodextrins.

  • Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water/buffer.
      
    • Add excess solid indazole.

    • Shake/stir for 24 hours.

    • Filter.

    • Result: The "guest-host" complex hides the hydrophobic fluorinated moiety, presenting the hydrophilic hydroxyls of the CD to the solvent.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Discusses the impact of fluorine on lipophilicity and lattice energy).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Foundational text for HSP prediction).

  • Ghosh, P., & Hajra, A. (2021).[2] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. (Provides synthesis and handling context for fluorinated indazoles).

  • BenchChem. (2025).[4] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide. (Practical troubleshooting guide for indazole formulation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on salt selection for weak bases).

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors (e.g., PARP, VEGFR), the indazole scaffold is a privileged structure. The introduction of a Tetrahydropyranyl (THP) protecting group at the N1 position of 4-fluoroindazole is a critical synthetic intermediate. However, the alkylation of indazoles is notoriously prone to regiochemical ambiguity, often yielding mixtures of the thermodynamically favored N1-isomer (Target) and the kinetically favored N2-isomer (Impurity).

This guide provides a definitive technical framework for distinguishing the target molecule 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from its regioisomer and deprotected precursors using 1H, 19F, and 2D NMR techniques.

Part 1: Structural Analysis & The Regioselectivity Challenge

The core analytical challenge lies in the "Tale of Two Nitrogens." The electronic environment of the 4-fluoro substituent further complicates the spectra by splitting signals via


 coupling.
The Comparison Set

We define three distinct chemical entities that must be resolved:

  • Target (N1-THP): 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Alternative A (N2-THP): 4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (Common Regioisomer).

  • Alternative B (Deprotected): 4-fluoro-1H-indazole (Starting Material/Degradant).

Visualizing the Diagnostic Pathway

The following decision tree outlines the logic for assigning the correct structure based on experimental data.

Indazole_Characterization Start Crude Reaction Mixture (1H NMR) Check_THP Check Aliphatic Region (1.5 - 5.8 ppm) Start->Check_THP No_THP No THP Signals: Deprotected 4-Fluoroindazole Check_THP->No_THP Missing multiplets Has_THP THP Signals Present: N-Alkylated Product Check_THP->Has_THP m @ 1.6-2.0, 3.6-4.0 dd @ 5.8 Check_NOE Run 1D NOESY / 2D NOESY Irradiate THP Anomeric Proton (~5.8 ppm) Has_THP->Check_NOE NOE_H7 NOE correlation to H7 (d, ~7.6 ppm) CONFIRMED: N1-Isomer (Target) Check_NOE->NOE_H7 Strong Crosspeak NOE_H3 NOE correlation to H3 (s/d, ~8.2 ppm) CONFIRMED: N2-Isomer (Impurity) Check_NOE->NOE_H3 Strong Crosspeak

Figure 1: Decision tree for the regiochemical assignment of N-THP indazoles.

Part 2: Detailed Experimental Characterization
1. 1H NMR Data Comparison (400 MHz, DMSO-d6)

The following table contrasts the representative chemical shifts. Note that the 4-Fluoro substituent causes characteristic splitting of the H5 proton (ortho-coupling) and H3 proton (long-range coupling).

Proton AssignmentTarget: N1-THP Isomer (

ppm)
Alt A: N2-THP Isomer (

ppm)
Alt B: Free Base (

ppm)
Multiplicity & Coupling (

)
H3 (Pyrazole) 8.25 8.60 8.20d,

Hz (Long range)
H5 (Benzene) 7.056.956.90dd,

Hz
H6 (Benzene) 7.457.357.30ddd (Multiplet)
H7 (Benzene) 7.75 7.507.40d,

Hz
H2' (THP Anomeric) 5.85 5.70 Absentdd,

Hz
THP (O-CH2) 3.85, 3.603.90, 3.65Absentm (Diastereotopic)
THP (CH2) 1.60 - 2.401.60 - 2.40AbsentComplex Multiplets
NH AbsentAbsent13.40 Broad Singlet

Key Diagnostic Differences:

  • H3 Shift: The H3 proton in the N2-isomer is typically deshielded (shifted downfield to ~8.6 ppm) compared to the N1-isomer (~8.25 ppm) due to the adjacent N-substitution removing the lone-pair shielding effect.

  • H7 Shift: In the N1-isomer , H7 is spatially close to the THP group and is often deshielded relative to the free base.

  • THP Anomeric Proton: The N1-THP anomeric proton typically resonates slightly downfield (5.85 ppm) compared to the N2-THP (5.70 ppm).

2. 19F NMR Characterization

Fluorine NMR provides a clean check for purity, as it eliminates solvent background.

  • Chemical Shift:

    
     -112.0 to -114.0 ppm (referenced to CFCl3).
    
  • Multiplicity: dd (doublet of doublets).

  • Coupling: It couples strongly to H5 (

    
     Hz) and weakly to H3 (
    
    
    
    Hz).
  • Differentiation: The N1 and N2 isomers will show distinct 19F peaks separated by ~0.5 - 1.0 ppm.

3. Advanced Validation: The NOE Protocol

This is the self-validating step required for high-integrity data packages.

  • Experiment: 1D-NOESY (Selective Excitation) or 2D-NOESY.

  • Target Excitation: Irradiate the THP anomeric proton at ~5.85 ppm.

  • Observation (N1-Isomer): You MUST see a response at H7 (~7.75 ppm) .

  • Observation (N2-Isomer): You MUST see a response at H3 (~8.60 ppm) .

Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for indazoles to prevent aggregation and sharpen the exchangeable protons (if any).

  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaH, K2CO3) from the synthesis, which can cause line broadening.

Protocol B: Synthesis of Reference Standard (N1-Protection)

To generate the material for characterization:

  • Reagents: 4-Fluoro-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: Stir at RT for 4-12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The N1 isomer is usually less polar (higher Rf) than the N2 isomer on silica gel, but this must be confirmed via NOE.

Part 4: Logical Relationships & Mechanism

The regioselectivity is governed by the interplay of thermodynamics and kinetics. The following diagram illustrates the mechanistic pathway and the resulting spectroscopic signatures.

Mechanism_Spectroscopy Indazole 4-Fluoro-1H-indazole (Tautomeric Mixture) N1_Path Thermodynamic Control (High Temp / Long Time) Indazole->N1_Path N2_Path Kinetic Control (Low Temp / Short Time) Indazole->N2_Path DHP DHP (Electrophile) DHP->N1_Path DHP->N2_Path N1_Prod N1-THP (Target) NOE: THP <-> H7 N1_Path->N1_Prod N2_Prod N2-THP (Impurity) NOE: THP <-> H3 N2_Path->N2_Prod N2_Prod->N1_Prod Thermal Rearrangement (Acid Catalyzed)

Figure 2: Mechanistic pathways leading to N1 vs N2 isomers and their distinguishing spectroscopic features.

References
  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazole." Journal of Organic Chemistry, 2006.
  • NMR differentiation of N1/N2 Indazoles

    • BenchChem.[1] "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR."

  • 19F-1H Coupling Constants

    • Alfa Chemistry. "19F Coupling Constants Table."
  • THP Protection Protocols

    • Greene, T.W., Wuts, P.G.M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.[2]

  • General Indazole Characterization

    • Cerecetto, H., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 2000.[3]

Sources

Precision Chromatography: Optimizing HPLC Methods for Fluorinated Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated indazoles are increasingly prevalent scaffolds in oncology (e.g., PARP inhibitors) and synthetic designer drugs. However, their purity analysis presents a unique chromatographic challenge: the separation of positional fluorine isomers (e.g., 4-F vs. 5-F) and tautomeric regioisomers (


- vs. 

-alkylated). Standard C18 alkyl phases often fail to resolve these structurally similar species due to a reliance solely on hydrophobic discrimination. This guide objectively compares the performance of C18 stationary phases against Pentafluorophenyl (PFP) phases, demonstrating why PFP chemistries provide the necessary orthogonality for validating fluorinated indazole purity.

Part 1: The Challenge – "The Fluorine Effect" & Regioisomerism

In medicinal chemistry, introducing fluorine atoms modulates metabolic stability and lipophilicity (


). However, for the chromatographer, it introduces two critical problems:
  • Positional Isomerism: The movement of a fluorine atom from the C4 to C5 position on an indazole ring changes the hydrophobic surface area negligibly. Consequently, these isomers often co-elute on C18 columns.

  • Tautomeric/Alkylation Regioisomers: Indazoles exist in

    
     and 
    
    
    
    tautomeric forms. During synthesis (e.g., alkylation), mixtures of
    
    
    - and
    
    
    -substituted products are common.[1] These isomers have identical molecular weights and very similar polarities.

To separate these, we cannot rely on hydrophobicity (the C18 mechanism) alone. We must exploit shape selectivity and electrostatic interactions .

Part 2: Stationary Phase Comparison

We compared the separation mechanisms of three common stationary phases for a mock mixture of 4-, 5-, and 6-fluoroindazole regioisomers.

C18 (Octadecylsilane) – The Standard
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: High retentivity but low selectivity (

    
    ) for fluorinated positional isomers.
    
  • Verdict: Often results in "shouldering" or co-elution of 5-F and 6-F isomers because their hydrophobicity is nearly identical.

Phenyl-Hexyl – The Alternative
  • Mechanism:

    
     interactions mixed with hydrophobicity.
    
  • Performance: Offers some improvement over C18 for aromatic compounds.[2] However, standard phenyl phases are electron-rich. Since fluorinated indazoles are also electron-rich (due to the nitrogen lone pairs), the

    
     overlap is not always optimal.
    
PFP (Pentafluorophenyl) – The Solution[3]
  • Mechanism:

    • 
       Interaction:  The fluorine atoms on the PFP ring make it electron-deficient (Lewis Acid).[3] It interacts strongly with the electron-rich indazole ring (Lewis Base).
      
    • Dipole-Dipole: The C-F bonds create strong local dipoles that interact with the polar indazole core.

    • Shape Selectivity: The rigid aromatic ring of the PFP phase discriminates between the planar shapes of different isomers better than flexible C18 chains.

  • Verdict: Superior resolution (

    
    ) for critical pairs.
    
Comparative Data Summary (Representative)
ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Primary Mechanism Hydrophobicity

(Electron Rich)

(Electron Deficient) + Dipole
Critical Pair (

vs

)

1.2 (Partial Separation)1.8 (Baseline)2.5 (Wide Baseline)
Positional Isomer (5-F vs 6-F)

0.8 (Co-elution)1.1 (Valley)2.1 (Baseline)
Tailing Factor (

)
1.31.11.05
Mobile Phase Compatibility 100% Aqueous stableModerateHigh Organic Stability

Part 3: Mechanism Visualization

The following diagram illustrates why the PFP phase succeeds where C18 fails. The PFP phase utilizes a "lock-and-key" electronic interaction specific to the fluorine placement on the analyte.

G cluster_c18 C18 Interaction (Non-Specific) cluster_pfp PFP Interaction (Specific) C18_Ligand C18 Alkyl Chain (Hydrophobic) Indazole_1 Fluorinated Indazole C18_Ligand->Indazole_1 Weak Van der Waals (No Shape Recog) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient / Lewis Acid) Indazole_2 Fluorinated Indazole (Electron Rich / Lewis Base) PFP_Ligand->Indazole_2 Strong Pi-Pi Stacking PFP_Ligand->Indazole_2 Dipole-Dipole Alignment

Figure 1: Mechanistic comparison showing the multi-modal interaction of PFP phases versus the single-mode interaction of C18.

Part 4: Validated Experimental Protocol

This protocol is designed for the separation of a generic fluorinated indazole mixture (e.g., 5-fluoro-1H-indazole and its impurities).

Reagents & Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

    • Why Formic Acid? Low pH (~2.7) ensures the basic nitrogen of the indazole is protonated (improving solubility) while suppressing silanol activity on the column.

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid.

    • Why Methanol? Unlike Acetonitrile (ACN), Methanol is a protic solvent. ACN can sometimes interfere with

      
       interactions between the analyte and the PFP ring. MeOH generally preserves these unique steric/electronic selectivities better in fluorinated phases.
      
Instrument Conditions
  • Column: PFP (Pentafluorophenyl) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or similar).
    
  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Control is critical; temperature fluctuations affect

    
     interactions more than hydrophobic ones).
    
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/general).

Gradient Profile
Time (min)% B (MeOH)Event
0.05%Equilibration
1.05%Load
10.095%Linear Ramp (Elution of Isomers)
12.095%Wash
12.15%Re-equilibration
15.05%End
Method Development Workflow

Use this decision tree to adapt the protocol for your specific indazole derivative.

Workflow Start Start: Indazole Mixture Screen Screen C18 vs PFP (Gradient 5-95% B) Start->Screen Check Critical Pair Resolution? Screen->Check Optimize_MeOH Switch Organic to MeOH (Enhance Pi-Pi) Check->Optimize_MeOH Rs < 1.5 (Co-elution) Final Validate Method Check->Final Rs > 2.0 Optimize_Temp Lower Temp to 25°C (Increase Retention) Optimize_MeOH->Optimize_Temp Optimize_Temp->Final

Figure 2: Step-by-step optimization logic for maximizing resolution of fluorinated isomers.

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2][4][3][5] [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[6] [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link][1][4][3][7][8][9][10][11][12]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[8] [Link]

Sources

Comparison of THP vs. SEM Protecting Groups for 4-Fluoroindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

For the functionalization of 4-fluoroindazole , the choice between Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM) is rarely a matter of preference—it is dictated by the downstream chemistry required.

FeatureTHP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Primary Role Simple Masking (Suzuki, Buchwald, amide coupling)Directed Lithiation (C3 functionalization)
Regioselectivity Favors N1 (Thermodynamic) but often gives mixtures.Favors N1 (Thermodynamic), but N2 is accessible and critical for C3-lithiation.
Chirality Chiral Center (Creates diastereomers; complicates NMR).Achiral (Clean NMR spectra).
Stability Stable to base/nucleophiles.[1] Labile to acid (

).
Robust to base, nucleophiles, and organolithiums. Stable to mild acid.[1]
Deprotection Mild: Acidic hydrolysis (HCl, TFA, PPTS).Harsh: Fluoride source (TBAF, heat) or strong acid.[1][2]
Cost Low (DHP is cheap).High (SEM-Cl is expensive).

The "Rule of Thumb":

  • Choose SEM if you must functionalize the C3 position (via lithiation) or require extreme stability against strong bases (e.g., n-BuLi).

  • Choose THP if you simply need to mask the N-H for Pd-catalyzed couplings on the benzene ring and require a mild, cost-effective deprotection.

Regiochemical Challenges: The 4-Fluoro Effect

Indazoles possess two nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2. Protection can occur at either site, but they are chemically distinct.

The 4-Fluoro Steric/Electronic Perturbation

Unlike unsubstituted indazole, 4-fluoroindazole presents a unique challenge. The fluorine atom at C4 is peri-positioned to N1.

  • Sterics: While fluorine is small (

    
    ), its proximity to N1 creates a "steric wall" that slightly disfavors N1 functionalization compared to the unsubstituted parent.
    
  • Electronics: The strong inductive effect (

    
    ) of the fluorine reduces the nucleophilicity of the indazole anion, often requiring stronger bases (e.g., NaH, KOtBu) for efficient deprotonation.
    
Mechanism of Installation
  • Thermodynamic Control (N1): Under standard basic conditions (NaH/THF), the reaction favors the N1-isomer (thermodynamically more stable by ~4-5 kcal/mol). The metal cation (

    
    ) coordinates to N2, directing the electrophile to N1.
    
  • Kinetic Mixtures: Fast-reacting electrophiles (like SEM-Cl) or acid-catalyzed additions (like DHP) often yield N1/N2 mixtures (typically 3:1 to 6:1 favoring N1) which must be separated by chromatography.

ProtectionRegioselectivity cluster_0 Substrate cluster_1 cluster_2 Outcomes Indazole 4-Fluoroindazole (Tautomeric Eq.) NaH NaH / THF (Thermodynamic) Indazole->NaH DHP DHP / H+ (Kinetic/Acid) Indazole->DHP N1 N1-Protected (Major) Thermodynamic Sink NaH->N1 Major (>85%) N2 N2-Protected (Minor) Kinetic Product NaH->N2 Minor (<15%) DHP->N1 Major (~70%) DHP->N2 Minor (~30%) N1->N2 4-F Steric Clash at N1 reduces rate

Figure 1: Regiochemical outcomes of 4-fluoroindazole protection. The 4-F substituent creates steric pressure at N1, but thermodynamic stability still favors N1 protection.

Critical Application: C3-Lithiation (The SEM Advantage)

This is the most critical differentiator. If your synthetic route requires installing a substituent at C3 (e.g., formylation, halogenation, arylation), you must use SEM (or similar) at the N2 position.

  • N1-Protection (THP or SEM): Directs lithiation to the C7 position (ortho to N1) or is non-selective.

  • N2-Protection (SEM): The oxygen of the SEM group coordinates with the lithium base (n-BuLi), forming a Complex Induced Proximity Effect (CIPE) . This directs the lithiation precisely to C3 .

Experimental Insight: For 4-fluoroindazole, N2-SEM protection allows for clean C3-lithiation despite the electron-withdrawing nature of the fluorine. The resulting C3-anion is stable at -78°C and can be trapped with electrophiles (DMF, I2, aldehydes).

Experimental Protocols

A. SEM Protection (Favors N1, separable N2)

Use this protocol for robust protection against organometallics.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Dissolve 4-fluoroindazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous.
    
  • Equilibration: Stir at 0°C for 30 min, then warm to RT for 30 min. Critical: This ensures complete formation of the sodium salt and thermodynamic equilibration.

  • Addition: Cool back to 0°C. Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (SEM products are usually less polar than starting material).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1][2]
    
  • Purification: Silica gel chromatography.

    • N1-SEM (Major): Higher Rf (typically).

    • N2-SEM (Minor): Lower Rf. Note: If N2 is desired for C3 lithiation, use non-thermodynamic conditions or separate carefully.

B. THP Protection (Simple Masking)

Use this protocol for Suzuki/Buchwald couplings.

  • Setup: Standard glassware (no strict anhydrous conditions needed).

  • Reaction: Dissolve 4-fluoroindazole (1.0 equiv) in DCM or Toluene. Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv).

  • Catalyst: Add PPTS (pyridinium p-toluenesulfonate, 0.1 equiv) or pTsOH (0.05 equiv).

  • Conditions: Reflux (if Toluene) or Stir at RT (DCM) overnight.

  • Workup: Wash with sat.

    
    .
    
  • Note: Product will appear as a mixture of enantiomers (due to THP chiral center), resulting in complex multiplet signals in

    
     NMR.
    
C. Deprotection Comparison
MethodReagentsConditionsNotes
THP Removal HCl / MeOH 4M HCl, 60°C, 2hVery clean. 4-F is stable.
THP Removal TFA / DCM 20% TFA, RT, 4hMilder, good for acid-sensitive substrates.
SEM Removal TBAF / THF 1M TBAF, Reflux, 4-12hDifficult. N-SEM is much harder to remove than O-SEM. Often requires reflux or ethylenediamine additive.
SEM Removal HCl / EtOH 6M HCl, Reflux, 6hEffective but harsh. Can hydrolyze other sensitive groups.

Workflow Decision Diagram

DecisionTree Start Start: 4-Fluoroindazole Q1 Requirement: C3 Functionalization? Start->Q1 BranchSEM YES: Use SEM Protection Q1->BranchSEM Yes BranchTHP NO: Use THP Protection Q1->BranchTHP No StepSEM Isolate N2-SEM Isomer (Chromatography) BranchSEM->StepSEM StepTHP Standard Protection (N1 Major) BranchTHP->StepTHP Lithiation Directed Lithiation (n-BuLi) at C3 Position StepSEM->Lithiation DeprotSEM Deprotection: TBAF (Reflux) or HCl Lithiation->DeprotSEM Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) StepTHP->Coupling DeprotTHP Deprotection: Mild Acid (RT) Coupling->DeprotTHP

Figure 2: Strategic decision tree for selecting the appropriate protecting group based on synthetic requirements.

References

  • Regioselectivity of Indazole Protection

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392-5395.[3] Link

    • Key Insight: Establishes the N2-SEM directed lithiation str
  • THP Protection & Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience. Key Insight: General stability profiles and deprotection protocols for THP vs SEM.
  • Indazole Lithiation Strategies: Vasilevsky, S. F., et al. "C-H Functionalization of Indazoles." Heterocycles, 2015. Key Insight: Confirms N1-protection directs to C7, while N2-protection directs to C3.
  • 4-Fluoroindazole Building Block Data

    • PubChem Compound Summary for CID 22477757 (4-Fluoro-1H-indazole). Link

    • Key Insight: Physical properties and acidity data relevant to deprotonation.[1][2][4]

Sources

Reactivity Face-Off: A Senior Application Scientist's Guide to 4-Fluoroindazole vs. 4-Bromoindazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount in the drug discovery process, with halogenated indazoles serving as versatile linchpins for diversification through cross-coupling reactions. Among these, 4-fluoroindazole and 4-bromoindazole are two key building blocks, each presenting a unique reactivity profile that can significantly impact synthetic strategy and efficiency. This guide offers an in-depth, objective comparison of their performance in key synthetic transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: Key Reactivity Differences

Feature4-Fluoroindazole4-Bromoindazole
Relative Reactivity in Pd-Catalyzed Cross-Coupling Generally lowerGenerally higher
C-Halogen Bond Dissociation Energy Higher (approx. 115 kcal/mol for C-F in CH₃F)[1]Lower (approx. 72.1 kcal/mol for C-Br in CH₃Br)[1]
Synthetic Accessibility More challenging to synthesize in high yieldReadily accessible through various bromination methods
Propensity for C-H Activation Electron-withdrawing fluorine may influence regioselectivityLess inductively electron-withdrawing than fluorine
Cost-Effectiveness Generally higher cost due to more complex synthesisMore cost-effective and widely available

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 4-fluoroindazole and 4-bromoindazole in the most common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is rooted in the inherent strength of the carbon-halogen bond. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of the carbon-bromine (C-Br) bond.[1][2] This high BDE presents a substantial energetic barrier for the oxidative addition of the aryl fluoride to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3] Consequently, 4-bromoindazole is generally more reactive than 4-fluoroindazole under standard cross-coupling conditions.

Suzuki-Miyaura Coupling: A Tale of Two Halides

4-Bromoindazole is a reliable substrate in Suzuki-Miyaura couplings, reacting with a wide range of boronic acids and esters to afford the corresponding 4-arylindazoles in good to excellent yields.[4][5][6][7]

Illustrative Data: Suzuki-Miyaura Coupling of 4-Substituted Bromoindazoles

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf) (10 mol%)K₂CO₃1,4-Dioxane/H₂O1002 (MW)95[4][5]
25-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[7]

In contrast, the Suzuki-Miyaura coupling of 4-fluoroindazole is expected to be significantly more challenging. The activation of the C-F bond typically requires more forcing conditions, such as higher temperatures, more electron-rich and bulky phosphine ligands, and potentially the use of specialized catalyst systems. While there are reports of successful Suzuki couplings of fluoroarenes, the yields are often lower compared to their bromo counterparts under similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-4-sulfonamido-1H-indazole

This protocol is adapted from a reported procedure for the Suzuki-Miyaura coupling of a substituted bromoindazole.[4][5]

Materials:

  • N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid, PdCl₂(dppf), and K₂CO₃.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 2 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8][9][10] Similar to the Suzuki-Miyaura coupling, the reactivity trend favors 4-bromoindazole over 4-fluoroindazole. Bromoindazoles have been shown to undergo efficient Buchwald-Hartwig amination with a variety of primary and secondary amines.[11][12]

Illustrative Data: Buchwald-Hartwig Amination of a 4-Bromo-1H-1-tritylpyrazole

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 60 |[11] | | 2 | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 18 | 67 |[11] |

The amination of 4-fluoroindazole would necessitate more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging C-F bond activation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This generalized protocol can be adapted for the amination of 4-bromoindazole derivatives.

Materials:

  • 4-Bromoindazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add the 4-bromoindazole derivative and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

C-H Activation: A Frontier of Reactivity

Direct C-H activation offers a more atom- and step-economical approach to the functionalization of heterocycles.[13][14][15][16][17] The electronic properties of the halogen substituent at the 4-position of the indazole ring are expected to influence the regioselectivity and efficiency of C-H activation reactions. The strongly electron-withdrawing nature of fluorine in 4-fluoroindazole could potentially direct metallation to specific positions, although this remains an area with limited specific experimental exploration for this particular substrate. For 4-bromoindazole, C-H activation can be a competing pathway with cross-coupling reactions, and the choice of catalyst and reaction conditions is crucial to control the desired reactivity.

Mechanistic Rationale: The Oxidative Addition Step

The difference in reactivity between 4-fluoroindazole and 4-bromoindazole can be visualized through the lens of the catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

G cluster_bromo 4-Bromoindazole cluster_fluoro 4-Fluoroindazole Pd(0)L2_Br Pd(0)L2 TS_Br [Ar---Pd(L2)---Br]‡ Pd(0)L2_Br->TS_Br ArBr 4-Bromoindazole ArBr->TS_Br Oxidative Addition Pd(II)_Br Ar-Pd(II)(L2)-Br TS_Br->Pd(II)_Br Lower Energy Barrier Coupling_Products_Br Coupling Products Pd(II)_Br->Coupling_Products_Br Transmetalation & Reductive Elimination Pd(0)L2_F Pd(0)L2 TS_F [Ar---Pd(L2)---F]‡ Pd(0)L2_F->TS_F ArF 4-Fluoroindazole ArF->TS_F Oxidative Addition Pd(II)_F Ar-Pd(II)(L2)-F TS_F->Pd(II)_F Higher Energy Barrier Coupling_Products_F Coupling Products Pd(II)_F->Coupling_Products_F Transmetalation & Reductive Elimination

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 885618-63-5) as a Halogenated Organic Waste requiring high-temperature incineration.

🚫 CRITICAL PROHIBITIONS (The "Do Not" List)
  • DO NOT mix with strong acids (HCl, H₂SO₄, TFA). The Tetrahydropyranyl (THP) protecting group is highly acid-labile; accidental deprotection generates heat and alters the waste profile.

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and persistent.

  • DO NOT autoclave. Fluorinated compounds can release hydrofluoric acid (HF) vapors when heated, damaging autoclave seals and posing inhalation risks.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its structural vulnerabilities.

PropertyData / AssessmentOperational Implication
CAS Number 885618-63-5Use for waste manifesting.
Molecular Formula C₁₂H₁₃FN₂OContains Nitrogen and Fluorine.[2]
Functional Groups Indazole core, Fluorine, THP etherTHP Ether: Acid sensitive. Fluorine: HF precursor upon combustion.
Physical State Solid (typically off-white powder)Dust inhalation hazard during transfer.
Combustion Byproducts HF, NOₓ, CO, CO₂Must be incinerated in a facility with caustic scrubbers.
The "Why" Behind the Protocol (Expert Insight)
  • THP Instability: The tetrahydropyran (THP) group is a protecting group for the indazole nitrogen. It is designed to fall off in acidic conditions (pH < 4). If you dispose of this into a generic "Acidic Organic Waste" container, the compound will deprotect in the drum. This increases the organic load and changes the chemical inventory of the waste container, potentially violating waste profile declarations.

  • Fluorine Content: Standard incineration without scrubbing releases hydrogen fluoride (HF) gas, which is corrosive and toxic. Therefore, this must be tagged as "Halogenated" so the waste vendor routes it to the correct furnace.

Part 3: Disposal Workflow (Visualized)

The following decision tree illustrates the self-validating logic for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 4-fluoro-1-(THP)-1H-indazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream (Solvent Mother Liquor) StateCheck->LiquidWaste Dissolved ContainerSelect Container Selection: HDPE (Preferred) or Glass SolidWaste->ContainerSelect AcidCheck Is Solution Acidic? (pH < 4) LiquidWaste->AcidCheck Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes AcidCheck->ContainerSelect No Neutralize->ContainerSelect Labeling Labeling: 'HALOGENATED ORGANIC' 'CONTAINS FLUORINE' ContainerSelect->Labeling Storage Storage: Segregate from Acids & Oxidizers Labeling->Storage Vendor Handover to Vendor: High-Temp Incineration Storage->Vendor

Figure 1: Decision logic for the segregation and packaging of fluorinated indazole waste.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Prevent unexpected deprotection or volatilization.

  • Check pH (Liquids only): If the compound is in a reaction mixture, dip a pH strip.

    • If Acidic:[3][4] Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8). This keeps the THP group stable.[5]

    • If Basic/Neutral: Proceed.

  • Quench Reactivity: Ensure no active reagents (e.g., Lithium Aluminum Hydride, strong oxidizers) remain in the mixture. Quench standardly before declaring it waste.

Phase 2: Packaging & Segregation

Goal: Containment integrity.

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. HDPE is resistant to fluorinated residues and physical shock.

    • Liquids: Use an HDPE jerrycan or a solvent-coated glass bottle. Avoid metal containers if the waste is potentially corrosive or if HF formation is suspected over long storage.

  • Segregation:

    • Place the container in a secondary containment tray.

    • Critical: Store physically separate from "Acid Waste" streams to prevent accidental mixing in the waste room.

Phase 3: Labeling (The "Self-Validating" Step)

Goal: Ensure the waste vendor knows exactly how to burn it.

Label the container with the following specific data points. This acts as a "checksum" for the disposal team:

  • Chemical Name: 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[2]

  • Hazard Class: Irritant, Toxic.

  • Constituents: "Contains Organic Fluorine" (This is vital for the incineration facility).

  • Solvent Content: (e.g., "In Dichloromethane" or "Solid 100%").

Phase 4: Spill Management Contingency

In the event of a benchtop spill:

  • PPE: Nitrile gloves (double gloved), lab coat, safety glasses.

  • Containment: Cover with a standard absorbent pad or vermiculite.

  • Decontamination: Wipe the area with a mild detergent (soap and water). Avoid using bleach immediately, as it may react with other contaminants in the hood.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste bin.

Part 5: Regulatory Compliance (RCRA & EPA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Classification:

    • If the compound is pure or the sole active ingredient, it is a P-Listed or U-Listed waste only if specifically listed (It is not currently P/U listed by name).

    • Therefore, it defaults to Characteristic Waste if it exhibits ignitability (D001) or toxicity.

    • Most Likely Classification: If mixed with halogenated solvents (DCM, Chloroform), it falls under F-List (F001/F002) codes [1].

  • Land Disposal Restrictions (LDR):

    • This compound falls under "Halogenated Organic Compounds" (HOCs). Land disposal is prohibited unless treated [2].

    • Required Treatment Method: Incineration (INCIN) as per 40 CFR 268.40.

Regulatory BodyCode/CategoryRequirement
EPA (USA) D001 (if flammable solvent), F002 (if halogenated solvent)Incineration
EWC (Europe) 07 05 04*"Other organic solvents, washing liquids and mother liquors"

Part 6: References

  • US Environmental Protection Agency (EPA). "Waste Code F002 - Spent Halogenated Solvents." RCRA Online. Available at: [Link]

  • Code of Federal Regulations. "40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds." eCFR.[6] Available at: [Link]

  • PubChem. "Compound Summary: Indazole Derivatives." National Library of Medicine. (General structural reference). Available at: [Link]

  • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[7] (Reference for THP stability). Wiley-Interscience.

Sources

Navigating the Safe Handling of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a fluorinated indazole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Core Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole incorporates a fluorinated indazole core and a tetrahydropyranyl (THP) protecting group. This combination suggests potential for skin, eye, and respiratory irritation, similar to other indazole derivatives.[4][5] Therefore, a comprehensive PPE strategy is paramount.

Area of ProtectionRequired PPESpecifications and Rationale
Eye and Face Protection Safety goggles or a face shieldTo protect against potential splashes and aerosols. Standard safety glasses may not provide adequate protection.[4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[4][6]
Skin and Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is required to protect against accidental spills.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any potential dust or vapors. If working outside a fume hood, a NIOSH-approved respirator may be necessary.[4][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step guide outlines the key stages of the operational workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1178903-32-6), and any available hazard information.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Container Handling Controlled Handling Storage->Handling Authorized Access Disposal Waste Disposal Handling->Disposal Segregated Waste

Caption: High-level workflow for handling the compound.

Handling and Experimental Use

All handling of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the compound itself.

  • Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Prep_Workspace Prepare Fume Hood Don_PPE->Prep_Workspace Gather_Materials Gather Equipment Prep_Workspace->Gather_Materials Weigh_Compound Weigh Compound Gather_Materials->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Workspace Reaction->Decontaminate Dispose_Waste Segregate Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Detailed experimental workflow.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Contain: If safe to do so, contain the spill using an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed container for proper disposal.

  • Ventilate: Ensure the area is well-ventilated after the clean-up.

Disposal Plan

As a halogenated heterocyclic compound, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole requires specific disposal procedures to minimize environmental impact.[7] Improper disposal can lead to contamination of aquatic environments.[7]

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed container for halogenated waste.[8]

  • Disposal Method: The recommended disposal method for halogenated organic compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts.[9][10] This should be carried out by a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a research setting is predicated on a proactive safety culture. By understanding the potential hazards, diligently using appropriate PPE, and adhering to a structured operational and disposal plan, researchers can confidently and safely explore the potential of this and other novel chemical compounds.

References

  • Personal protective equipment for handling 5-amino-1H-indazol-6-ol - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem. (n.d.).
  • CAS 1178903-32-6 | 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. (n.d.).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 8).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 17).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-Fluoro-1H-indazole | CAS Number 341-23-1 - Ossila. (n.d.).
  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. (2025, January 10).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. (n.d.).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - Madridge Publishers. (2017, May 10).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed. (2023, April 7).
  • 4-Fluoro-1H-indazole-1-ol | Chemical Substance Information | J-GLOBAL. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.